molecular formula C11H18ClNO B588306 (1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE CAS No. 1246817-96-8

(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE

Cat. No.: B588306
CAS No.: 1246817-96-8
M. Wt: 215.7
InChI Key: DBIYVUUUZVZMQD-NDXYWBNTSA-N
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Description

(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE, is a synthetic compound belonging to the cathinone and phenethylamine chemical classes. It is structurally related to naturally occurring compounds such as cathinone and pseudoephedrine. Buphedrone is known for its stimulant properties, which include increased alertness, elevated mood, and appetite suppression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Buphedrone can be synthesized through various methods. One common route involves the catalytic reduction of aminoketone hydrochloride with hydrogen over platinum, yielding (±)-ephedrine in over 90% yield . Another method involves the reduction of aminoketone with sodium amalgam, resulting in a mixture of (±)-ψ-ephedrine and (±)-ephedrine .

Industrial Production Methods

Industrial production of pseudoephedrine hydrochloride involves the use of alpha-bromophenyl ethyl ketone as a raw material. The process includes steps such as methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . This method is advantageous due to its mild reaction conditions, high yield, and simplicity in waste treatment.

Chemical Reactions Analysis

Types of Reactions

Buphedrone pseudoephedrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acetic acid, potassium dichromate, sulfuric acid.

    Reduction: Red phosphorus, iodine, distilled water.

Major Products Formed

    Oxidation: Ephedrone (methcathinone).

    Reduction: Methamphetamine.

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIYVUUUZVZMQD-NDXYWBNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043042
Record name (+/-)-Buphedrone pseudoephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-96-8
Record name Buphedrone pseudoephedrine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Buphedrone pseudoephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPHEDRONE PSEUDOEPHEDRINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889Y2B6Y15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE
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(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE
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(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE
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(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE
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(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE

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